Product packaging for 2-ETHOXY-N-[2-(FURAN-3-YL)ETHYL]BENZAMIDE(Cat. No.:CAS No. 1428367-67-2)

2-ETHOXY-N-[2-(FURAN-3-YL)ETHYL]BENZAMIDE

Cat. No.: B2369610
CAS No.: 1428367-67-2
M. Wt: 259.305
InChI Key: XBOZABHPNXEJDE-UHFFFAOYSA-N
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Description

Overview of Benzamide (B126) Scaffold in Drug Discovery

The benzamide scaffold is a privileged structure in drug discovery, prized for its ability to engage in various biological interactions. The amide bond itself is a key feature, capable of forming hydrogen bonds that are crucial for binding to biological targets such as enzymes and receptors. The aromatic ring provides a platform for a variety of substitutions, allowing for the fine-tuning of a compound's steric, electronic, and lipophilic properties to enhance its potency, selectivity, and pharmacokinetic profile.

Benzamide derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. semanticscholar.org This wide range of biological effects has led to the development of numerous benzamide-containing drugs with diverse therapeutic applications.

Significance of Furan-Containing Moieties in Bioactive Compounds

Heterocyclic compounds, particularly those containing a furan (B31954) ring, are of significant interest in medicinal chemistry. The furan moiety, a five-membered aromatic ring containing one oxygen atom, is found in numerous natural products and synthetic compounds with notable biological activity. mdpi.com Its electron-rich nature and aromaticity contribute to its ability to interact with various biomolecules, making it a valuable component in the design of new therapeutic agents. semanticscholar.org

The incorporation of a furan ring into a larger molecule can influence its metabolic stability and bioavailability. Furan derivatives have been reported to possess a wide range of pharmacological properties, including antibacterial, antifungal, antiviral, and anti-inflammatory effects. mdpi.com

Contextualization of 2-ETHOXY-N-[2-(FURAN-3-YL)ETHYL]BENZAMIDE within Benzamide Research

Within the broad and ever-expanding field of benzamide research, this compound emerges as a noteworthy compound that synergistically combines the key structural features of both a substituted benzamide and a furan-containing moiety. This synthetic organic compound belongs to the class of benzamides and is identified by several chemical database identifiers, including CHEMBL3440060 and CAS number 1428367-67-2. nih.gov

The structure of this compound is characterized by a benzamide backbone with an ethoxy group at the 2-position of the benzene (B151609) ring. Attached to the amide nitrogen is a 2-(furan-3-yl)ethyl group. This specific arrangement of functional groups suggests the potential for a unique pharmacological profile, drawing from the established bioactivities of both its constituent parts.

While detailed research findings on this specific compound are not extensively available in peer-reviewed literature, its chemical structure places it within a class of molecules that are of significant interest for ongoing research and development. Studies on similar benzamide derivatives suggest potential applications in the treatment of neurological disorders, as well as for its analgesic, anti-inflammatory, and antimicrobial effects. nih.gov The exploration of compounds like this compound is part of a broader effort to synthesize and characterize novel benzamide derivatives with improved therapeutic properties.

Below is a table summarizing the key identifiers and properties of this compound.

PropertyValue
IUPAC Name This compound
Molecular Formula C15H17NO3
Molecular Weight 259.30 g/mol
CAS Number 1428367-67-2
ChEMBL ID CHEMBL3440060
Canonical SMILES CCOC1=CC=CC=C1C(=O)NCCC2=COC=C2

Further research into the synthesis, characterization, and biological evaluation of this compound and its analogs is necessary to fully elucidate its therapeutic potential and to understand its place within the broader context of benzamide research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H17NO3 B2369610 2-ETHOXY-N-[2-(FURAN-3-YL)ETHYL]BENZAMIDE CAS No. 1428367-67-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethoxy-N-[2-(furan-3-yl)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c1-2-19-14-6-4-3-5-13(14)15(17)16-9-7-12-8-10-18-11-12/h3-6,8,10-11H,2,7,9H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBOZABHPNXEJDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCCC2=COC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for 2 Ethoxy N 2 Furan 3 Yl Ethyl Benzamide

Precursor Synthesis and Derivatization

The foundation of synthesizing 2-ETHOXY-N-[2-(FURAN-3-YL)ETHYL]BENZAMIDE lies in the effective preparation of its constituent parts. This involves separate synthetic routes for the benzamide (B126) and the furan-ethylamine moieties.

Synthesis of 2-Ethoxybenzoic Acid Derivatives

2-Ethoxybenzoic acid is a critical precursor, and its synthesis can be achieved through several established methods. A common and economically viable route starts from the readily available methyl salicylate. One method involves the Williamson ether synthesis, where methyl salicylate is reacted with diethyl sulfate in the presence of a base like potassium hydroxide (KOH) in ethanol. The resulting ethyl o-ethoxybenzoate is then hydrolyzed to yield 2-ethoxybenzoic acid chemicalbook.com. Another approach involves the use of potassium tert-butoxide in dimethyl sulfoxide to process ethyl 2-ethoxybenzoate, followed by acidification to obtain the final product with a high yield chemicalbook.comchemicalbook.com.

A patented method describes a process starting from salicylic acid, which is treated with ethyl chloride and sodium hydroxide in a pressure vessel. This reaction achieves high conversion and selectivity towards 2-ethoxybenzoic acid guidechem.com. Furthermore, a different synthetic strategy involves the hydrolysis of 2-(2-ethoxybenzoylamino)pyridine-1-oxide with sodium hydroxide in ethanol, followed by acidification to isolate the desired 2-ethoxybenzoic acid guidechem.com.

These varied approaches offer flexibility in reagent choice and reaction conditions, allowing for optimization based on available resources and desired scale.

Table 1: Selected Synthetic Methods for 2-Ethoxybenzoic Acid

Starting Material Reagents Conditions Yield
Methyl Salicylate 1. KOH, Ethanol, Diethyl Sulfate 2. NaOH, H₂O 3. HCl 1. 15°C, 6h 2. 65°C, 6h 3. Acidification 98.3% chemicalbook.com
Ethyl 2-ethoxybenzoate Potassium tert-butoxide, DMSO 70°C, 2h, followed by acidification 80% chemicalbook.comchemicalbook.com
Salicylic Acid Ethyl chloride, NaOH, H₂O 120°C, pressure vessel, 8h total 87.6% conversion guidechem.com

Synthesis of 2-(Furan-3-yl)ethylamine Intermediates

The synthesis of the 2-(furan-3-yl)ethylamine moiety is less commonly documented than its furan-2-yl counterpart but can be achieved through established organic chemistry transformations. Functionalization at the 3-position of the furan (B31954) ring often presents unique challenges compared to the more reactive 2- and 5-positions researchgate.net.

A plausible route begins with a suitable furan-3-yl precursor, such as furan-3-carboxaldehyde or furan-3-acetic acid. For instance, furan-3-carboxaldehyde can undergo a Henry reaction with nitromethane to form a nitroalkene, which is subsequently reduced to the corresponding amine. Alternatively, furan-3-acetic acid can be converted to an amide, followed by a Hoffman rearrangement or reduction with a strong hydride agent like lithium aluminum hydride (LiAlH₄) to yield 2-(furan-3-yl)ethylamine.

Another approach involves the Michael addition of an amine to an appropriate alkynone precursor, which can then be cyclized to form the furan ring with the desired side chain researchgate.net. While specific literature on the synthesis of 2-(furan-3-yl)ethylamine is sparse, these general methods for amine synthesis from corresponding carbonyls or acids are standard and applicable.

Amide Bond Formation Techniques

With both the carboxylic acid and amine precursors in hand, the final step is the formation of the amide bond. This can be accomplished through several methods, each with its own advantages in terms of reaction time, yield, and environmental impact.

Conventional Coupling Reactions

The most traditional method for forming an amide bond is through the reaction of a carboxylic acid with an amine, facilitated by a coupling reagent. This process typically involves the in-situ activation of the carboxylic acid (2-ethoxybenzoic acid) to form a more reactive intermediate, such as an acid chloride, an active ester, or an anhydride.

One common method is the conversion of 2-ethoxybenzoic acid to 2-ethoxybenzoyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride rsc.orgresearchgate.net. The resulting acid chloride is highly reactive and readily undergoes nucleophilic acyl substitution with 2-(furan-3-yl)ethylamine to form the desired amide.

Alternatively, a wide array of peptide coupling reagents can be employed to facilitate the reaction directly between the carboxylic acid and the amine. These reagents, such as dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or various phosphonium and uronium salts, activate the carboxyl group, allowing for efficient amidation under mild conditions. This approach avoids the need to isolate the harsh acid chloride intermediate organic-chemistry.orgnih.gov.

Microwave-Assisted Synthesis Approaches

To accelerate reaction times and often improve yields, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for amide bond formation rasayanjournal.co.inresearchgate.net. Microwave irradiation can significantly reduce reaction times from hours to mere minutes tandfonline.com. The mechanism involves the direct heating of polar molecules in the reaction mixture, leading to rapid and uniform temperature increases that are not achievable with conventional heating methods youtube.com.

In a typical microwave-assisted procedure, 2-ethoxybenzoic acid and 2-(furan-3-yl)ethylamine would be mixed, potentially with a catalytic amount of acid or in a high-boiling polar solvent, and irradiated in a dedicated microwave reactor. This method is noted for being environmentally friendly, often requiring less solvent and energy compared to traditional refluxing techniques tandfonline.com. The hydrolysis of benzamide, a related reaction, is completed in just 7 minutes under microwave conditions with a 99% yield, compared to 1 hour for conventional heating rasayanjournal.co.in. This highlights the potential for significant time savings in the synthesis of this compound.

Table 2: Comparison of Conventional vs. Microwave-Assisted Amide Synthesis

Feature Conventional Heating Microwave-Assisted Synthesis (MAOS)
Reaction Time Hours to days Minutes to hours rasayanjournal.co.intandfonline.com
Energy Input Indirect, slow heating of vessel Direct, rapid heating of polar molecules youtube.com
Yields Variable Often higher researchgate.nettandfonline.com
Side Reactions More prevalent due to long reaction times Often reduced

| Environmental Impact | Higher solvent and energy consumption | Greener, less waste tandfonline.com |

One-Pot Multicomponent Reactions

Modern synthetic chemistry increasingly favors one-pot multicomponent reactions (MCRs) for their efficiency and atom economy. MCRs allow for the construction of complex molecules from three or more starting materials in a single reaction vessel, avoiding the need for isolation and purification of intermediates mdpi.com. This approach saves time, resources, and reduces waste.

While a specific MCR for this compound is not explicitly detailed in the literature, the principles of MCRs can be applied. A hypothetical one-pot synthesis could involve the reaction of a derivative of 2-ethoxybenzoic acid, an amine source, and a furan precursor under conditions that facilitate tandem bond formations. For instance, reactions that combine amide formation with other bond-forming steps, such as those catalyzed by transition metals like palladium or copper, are common in MCR strategies mdpi.com. The development of such a process would represent a highly efficient and innovative route to the target compound and its analogs.

Nucleophilic Substitution Strategies

The formation of the amide bond in this compound is a cornerstone of its synthesis, typically achieved through nucleophilic acyl substitution. This strategy involves the reaction of an activated carboxylic acid derivative with an amine.

The most common approach involves the activation of 2-ethoxybenzoic acid. This can be accomplished by converting the carboxylic acid into a more reactive species, such as an acid chloride, an acid anhydride, or an active ester. The subsequent reaction with 2-(furan-3-yl)ethanamine, the nucleophile, proceeds to form the desired amide. A variety of coupling reagents can be employed to facilitate this reaction, including carbodiimides like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an activating agent such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt).

Alternatively, the reaction can be performed by first converting the 2-ethoxybenzoic acid to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The highly reactive acid chloride then readily reacts with 2-(furan-3-yl)ethanamine, usually in the presence of a non-nucleophilic base like triethylamine or pyridine to neutralize the HCl byproduct.

Table 1: Reagents for Amide Bond Formation via Nucleophilic Substitution

Activating Reagent for Carboxylic AcidCoupling PartnerBase (if required)
Thionyl chloride (SOCl₂)2-(furan-3-yl)ethanamineTriethylamine, Pyridine
Oxalyl chloride ((COCl)₂)2-(furan-3-yl)ethanamineTriethylamine, Pyridine
EDC/HOBt2-(furan-3-yl)ethanamineNot typically required
DCC/NHS2-(furan-3-yl)ethanamineNot typically required

Advanced Synthetic Transformations for Analog Development

The development of analogs of this compound is crucial for exploring structure-activity relationships. Advanced synthetic transformations allow for precise modifications of the core scaffold.

Linker Modifications and Diversification

Furthermore, the introduction of functional groups into the linker, such as a hydroxyl group or an additional methyl group, can provide new interaction points or induce specific conformational preferences. These modifications can be achieved by starting with appropriately functionalized furan-containing amines.

Substituent Variations on Benzene (B151609) and Furan Rings

The aromatic rings of this compound offer numerous positions for substituent modification. Standard aromatic substitution reactions can be employed to introduce a wide range of functional groups onto both the benzene and furan rings.

On the benzene ring, electrophilic aromatic substitution reactions can introduce substituents at positions ortho, meta, or para to the existing ethoxy and amide groups. The directing effects of these groups will influence the regioselectivity of these reactions. For example, the ethoxy group is an ortho-, para-director, while the amide group is a meta-director.

The furan ring is also amenable to electrophilic substitution, typically occurring at the C2 and C5 positions. schoolwires.net Reactions such as nitration, halogenation, and Friedel-Crafts acylation can be used to introduce substituents. schoolwires.net The reactivity of the furan ring is sensitive to the reaction conditions, and milder reagents are often necessary to avoid ring degradation.

Table 2: Potential Substituent Modifications

RingPosition of SubstitutionPotential Substituent
BenzeneC3, C4, C5, C6-Cl, -Br, -F, -NO₂, -CH₃, -OCH₃
FuranC2, C4, C5-Cl, -Br, -I, -NO₂, -COCH₃

Directed C-H Functionalization for Benzamide Scaffolds

A more modern and efficient approach to modifying the benzamide scaffold is through directed C-H functionalization. This methodology allows for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds, often with high regioselectivity. The amide group in the benzamide scaffold can act as a directing group, facilitating the functionalization of the ortho C-H bonds on the benzene ring. nih.govresearchgate.net

Transition metal catalysts, particularly those based on palladium, rhodium, and ruthenium, are commonly used for these transformations. nih.gov By employing different reaction partners, a variety of functional groups can be introduced at the ortho position. For example, ortho-alkenylation, ortho-alkylation, and ortho-acylation can be achieved. researchgate.net This strategy provides a powerful tool for the late-stage functionalization of the benzamide core, allowing for the rapid generation of a library of analogs with diverse substituents at a position that might be difficult to access through classical methods.

This approach is particularly advantageous as it often proceeds with high atom economy and can avoid the need for pre-functionalized starting materials. The development of new directing groups and catalytic systems continues to expand the scope and utility of C-H functionalization in organic synthesis. nih.govresearchgate.net

Characterization and Structural Analysis of 2 Ethoxy N 2 Furan 3 Yl Ethyl Benzamide and Its Analogues

Spectroscopic Methods

Spectroscopic techniques are indispensable tools in the structural analysis of organic compounds. By probing the interaction of molecules with electromagnetic radiation, these methods provide detailed information about the connectivity of atoms and the functional groups present.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-ETHOXY-N-[2-(FURAN-3-YL)ETHYL]BENZAMIDE is expected to exhibit distinct signals corresponding to the protons in the 2-ethoxybenzoyl, furan-3-yl, and ethylamide linker moieties. The aromatic protons of the benzene (B151609) and furan (B31954) rings would appear in the downfield region, typically between δ 6.0 and 8.0 ppm. The ethoxy group would show a characteristic quartet for the methylene (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons. The protons of the ethyl linker would present as multiplets, with their chemical shifts influenced by the adjacent amide and furan groups. The amide N-H proton is expected to appear as a broad singlet or a triplet, depending on the solvent and temperature.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the unique carbon atoms in the molecule. The carbonyl carbon of the amide group is expected to have a characteristic chemical shift in the range of 165-175 ppm. The aromatic carbons of the benzene and furan rings would resonate in the downfield region (110-160 ppm). The carbons of the ethoxy group and the ethyl linker would appear in the upfield region of the spectrum.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Amide N-H8.0 - 8.5 (broad singlet or triplet)-
Benzene Ring Protons6.9 - 8.2 (multiplets)110 - 160
Furan Ring Protons6.3 - 7.5 (multiplets)110 - 145
Ethoxy -OCH₂-4.0 - 4.2 (quartet)60 - 70
Ethoxy -CH₃1.3 - 1.5 (triplet)10 - 20
Ethyl Linker -CH₂-N3.5 - 3.7 (multiplet)35 - 45
Ethyl Linker -CH₂-Furan2.8 - 3.0 (multiplet)25 - 35
Amide Carbonyl C=O-165 - 175

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides the exact mass, allowing for the determination of the molecular formula. Gas chromatography-mass spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.

For this compound, the molecular ion peak [M]⁺ would be observed in the mass spectrum, confirming its molecular weight. The fragmentation pattern can provide valuable structural information. chemguide.co.uklibretexts.org Common fragmentation pathways for amides include cleavage of the amide bond (C-N bond), leading to the formation of benzoyl and N-substituted fragments. mdpi.comnih.govnist.gov Other likely fragmentations would involve the loss of the ethoxy group and cleavage of the furan ring. docbrown.infodocbrown.info

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound

Fragment Ion Structure Predicted m/z
Molecular Ion [M]⁺[C₁₅H₁₇NO₃]⁺259.12
[M - OCH₂CH₃]⁺Loss of ethoxy group214.09
[C₉H₉O₂]⁺2-Ethoxybenzoyl cation149.06
[C₆H₈N]⁺Furan-3-ylethylamine cation94.06
[C₄H₃O]⁺Furyl cation67.02

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the amide, ether, and aromatic functional groups. libretexts.orgucla.eduvscht.czpressbooks.pubudel.edu

A strong absorption band for the C=O stretching vibration of the secondary amide (Amide I band) is expected around 1630-1680 cm⁻¹. The N-H stretching vibration should appear as a sharp to moderately broad band in the region of 3300-3500 cm⁻¹. The N-H bending vibration (Amide II band) is typically observed around 1510-1570 cm⁻¹. The C-O-C stretching of the ethoxy group will likely produce a strong band in the 1000-1300 cm⁻¹ region. The aromatic C-H stretching vibrations of the benzene and furan rings are expected just above 3000 cm⁻¹, while the C=C stretching vibrations within the rings will appear in the 1400-1600 cm⁻¹ region.

Interactive Data Table: Predicted IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Predicted Frequency (cm⁻¹) Intensity
Amide N-HStretch3300 - 3500Medium
Aromatic C-HStretch3000 - 3100Medium to Weak
Aliphatic C-HStretch2850 - 3000Medium
Amide C=O (Amide I)Stretch1630 - 1680Strong
Aromatic C=CStretch1400 - 1600Medium to Weak
Amide N-H (Amide II)Bend1510 - 1570Medium
Ether C-O-CStretch1000 - 1300Strong

Chromatographic Techniques for Purification and Monitoring

Chromatographic techniques are essential for the separation, purification, and analysis of chemical compounds. Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are routinely used in synthetic organic chemistry.

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile technique for monitoring the progress of a reaction, identifying compounds, and determining their purity. tricliniclabs.comlibretexts.orgstudysmarter.co.uk For a moderately polar compound like this compound, a silica gel plate would be a suitable stationary phase. The mobile phase, a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane), can be optimized to achieve good separation. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound under a specific set of chromatographic conditions.

Interactive Data Table: Example TLC Systems for the Analysis of Benzamide (B126) Derivatives

Stationary Phase Mobile Phase System (v/v) Expected Rf Range
Silica Gel 60 F₂₅₄Hexane : Ethyl Acetate (7:3)0.2 - 0.4
Silica Gel 60 F₂₅₄Dichloromethane : Methanol (9.5:0.5)0.3 - 0.5
AluminaToluene : Acetone (8:2)0.4 - 0.6

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture. tricliniclabs.com Both normal-phase and reversed-phase HPLC can be employed for the analysis of this compound and its analogues.

In reversed-phase HPLC, a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol. nih.govnih.gov A gradient elution, where the composition of the mobile phase is changed over time, is often used to achieve optimal separation of compounds with a range of polarities. Detection is commonly performed using a UV detector, as the benzene and furan rings in the target molecule will absorb UV light.

Interactive Data Table: Typical HPLC Conditions for the Analysis of Aromatic Amides

Parameter Condition
Mode Reversed-Phase
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water (with 0.1% formic acid or acetic acid)
Mobile Phase B Acetonitrile or Methanol
Gradient e.g., 10% to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm or Diode Array Detector (DAD)
Injection Volume 10 µL

Crystallographic Analysis

The precise three-dimensional arrangement of atoms and molecules within a crystal lattice is fundamental to understanding the solid-state properties of a pharmaceutical compound. Crystallographic analysis provides detailed insights into molecular conformation, intermolecular interactions, and packing motifs, all of which can influence a substance's physical and chemical behavior. For this compound and its analogues, these techniques are crucial for elucidating their structural characteristics.

X-ray Diffraction Studies

Single-crystal X-ray diffraction is a powerful analytical technique that allows for the unambiguous determination of a molecule's structure in the solid state. While specific crystallographic data for this compound is not publicly available, analysis of the closely related analogue, N-(furan-3-yl)benzamide, provides valuable structural insights.

Studies on N-(furan-3-yl)benzamide have revealed that its molecular units are composed of three planar regions: a five-membered aryl (furan) ring, an amide linkage, and a phenyl ring. nih.govresearchgate.net This compound crystallizes in the P1 space group. nih.govresearchgate.net The asymmetric unit of N-(furan-3-yl)benzamide contains two crystallographically unique but geometrically similar molecules. nih.gov The crystal structure is stabilized by N-H...O hydrogen bonds, which link the molecules into linear chains. nih.govresearchgate.net

The crystallographic parameters for N-(furan-3-yl)benzamide, determined at a temperature of 173 K, are detailed in the table below.

ParameterN-(furan-3-yl)benzamide
Formula C₁₁H₉NO₂
Crystal System Triclinic
Space Group P1
a (Å) Value not available
b (Å) Value not available
c (Å) Value not available
α (°) Value not available
β (°) Value not available
γ (°) Value not available
Volume (ų) Value not available
Z 2

Hirshfeld Surface Analysis

For the analogue N-(furan-3-yl)benzamide, Hirshfeld surface analysis has been employed to investigate the intermolecular interactions. nih.gov This analysis reveals the significance of π-stacking interactions between the aromatic rings of adjacent molecules that are linked by hydrogen bonds. nih.gov The nature of these π-stacking interactions is influenced by both dispersion and electrostatic forces within the crystal environment. nih.gov

A two-dimensional fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the different intermolecular contacts. The relative contributions of various interactions for N-(furan-3-yl)benzamide can be tabulated as follows:

Intermolecular ContactContribution (%)
H···H Data not available
O···H/H···O Data not available
C···H/H···C Data not available
N···H/H···N Data not available
Other Data not available

Computational and Theoretical Investigations of 2 Ethoxy N 2 Furan 3 Yl Ethyl Benzamide

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational tools used to predict the interaction of a small molecule (ligand), such as 2-ETHOXY-N-[2-(FURAN-3-YL)ETHYL]BENZAMIDE, with a biological target, typically a protein or enzyme. These methods provide insights into the binding mode, affinity, and potential biological activity of the compound.

Molecular docking simulations can predict how this compound might bind to the active site of a target protein. This involves placing the ligand in various orientations and conformations within the protein's binding pocket and scoring the interactions. Key interactions that are often analyzed include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For instance, studies on other benzamide (B126) derivatives have identified critical hydrogen bonds and hydrophobic interactions that contribute to their binding affinity. nih.gov The furan (B31954) and benzamide moieties of the target compound could potentially form significant interactions with amino acid residues in a protein's active site.

Following the prediction of the binding pose, the binding affinity, often expressed as a binding energy (e.g., in kcal/mol), is calculated. This value provides a quantitative estimate of the strength of the interaction between the ligand and the protein. Lower binding energy values typically indicate a more stable and potent interaction. nih.gov Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be employed to calculate binding free energies, which consider various energy components such as van der Waals forces, electrostatic energies, and solvation energies. nih.gov

Illustrative Binding Affinity Data for Benzamide Derivatives

Target Protein Predicted Binding Energy (kcal/mol) Key Interacting Residues
Dihydrofolate Reductase -9.0 Asp 21, Ser 59, Tyr 22
Rho-associated kinase 1 (ROCK1) Not specified Not specified

Note: This table presents example data from studies on other benzamide-related compounds to illustrate the type of information generated from binding affinity calculations. nih.govmdpi.comnih.gov Specific data for this compound is not available.

Reverse docking is a computational technique that can be used to identify potential biological targets for a given compound. In this approach, this compound would be docked against a library of known protein structures. The proteins that show the most favorable binding energies and interaction patterns would be considered potential biological targets. Benzamide derivatives have been investigated for a range of activities, including analgesic, anti-inflammatory, and antimicrobial effects, suggesting a variety of potential targets. ontosight.ai For example, similar compounds have been docked against targets like acetylcholinesterase, which is relevant in Alzheimer's disease research. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

To develop a QSAR model, a dataset of compounds with known biological activities (e.g., IC50 values) is required. Various molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These descriptors can encode physicochemical properties, topological features, and 3D characteristics of the molecules. Statistical methods are then used to build a model that correlates these descriptors with the observed biological activity. frontiersin.org Such models can then be used to predict the activity of new, untested compounds like this compound. The development of robust QSAR models often involves techniques like multiple linear regression, partial least squares, or machine learning algorithms. nih.gov

Commonly Used Molecular Descriptors in QSAR Studies

Descriptor Type Examples
Electronic Dipole moment, HOMO/LUMO energies
Steric Molecular volume, surface area
Hydrophobic LogP, molar refractivity

| Topological | Connectivity indices, shape indices |

This table provides examples of descriptor types that could be used in a QSAR study of this compound.

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. By aligning a set of active molecules, a common pharmacophore model can be generated. This model represents the key interaction points between the ligand and its biological target. For this compound, the ethoxy group, the furan ring, and the benzamide linkage could all be important pharmacophoric features contributing to its potential biological activity.

Quantum Chemical Studies

Density Functional Theory (DFT) Calculations

No specific DFT studies on this compound are available in the public domain. Such studies would typically involve optimizing the molecular geometry to find the most stable arrangement of atoms and calculating various electronic properties like orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution. These calculations would provide insights into the molecule's reactivity and potential interaction with biological targets.

Conformational Analysis

There is no published conformational analysis for this compound. A conformational analysis would identify the different spatial arrangements (conformers) of the molecule and their relative energies. This is particularly important for this molecule due to the flexible ethyl linker and the rotational freedom around the amide bond and the ethoxy group. The preferred conformation would significantly influence how the molecule fits into a biological receptor.

Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction

Computational Assessment of Pharmacokinetic Properties

Specific in silico ADME predictions for this compound have not been reported. A computational assessment would typically use software models to predict properties such as intestinal absorption, blood-brain barrier penetration, plasma protein binding, and metabolism by cytochrome P450 enzymes.

Bioavailability Predictions

Without the underlying ADME data, no credible bioavailability predictions for this compound can be made. Bioavailability is a complex property that depends on both absorption and metabolism, and accurate prediction requires specific computational models or experimental data.

Structure Activity Relationship Sar Studies of 2 Ethoxy N 2 Furan 3 Yl Ethyl Benzamide Derivatives

Impact of Substituents on Benzamide (B126) Moiety

The benzamide portion of the molecule serves as a critical anchor for interaction with biological targets. The nature and position of substituents on this aromatic ring can significantly influence binding affinity, selectivity, and pharmacokinetic properties.

Role of the 2-Ethoxy Group

The 2-ethoxy group on the benzamide ring plays a significant role in modulating the compound's biological profile. Research on related 2-ethoxybenzamide derivatives has shown that this group can contribute to potent and selective inhibitory activity against certain enzymes. For instance, in a study of 2-ethoxy-4-(methoxymethyl)benzamide analogs as protein tyrosine phosphatase 1B (PTP1B) inhibitors, the 2-ethoxy group was a key feature of the most active compounds. nih.gov Its presence is thought to influence the conformation of the molecule, potentially facilitating optimal interaction with the target's binding site. The lipophilic nature of the ethoxy group can also impact the compound's ability to cross cellular membranes.

The electronic properties of the 2-ethoxy group, being an electron-donating group, can increase the electron density of the benzamide ring, which may affect its interaction with biological targets. lasalle.edu The position of this group at the ortho-position can also lead to specific steric interactions that may be favorable for activity.

Influence of Other Aromatic Substituents on Biological Activity

The introduction of other substituents onto the benzamide ring can dramatically alter the biological activity of the parent compound. The position and electronic nature of these substituents are key determinants of their effect.

Substituents can be broadly classified as electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). EDGs, such as methoxy (-OCH3) and alkyl groups, tend to increase the electron density of the aromatic ring, potentially enhancing its interaction with electron-deficient pockets in a biological target. lasalle.edu Conversely, EWGs, like nitro (-NO2) or cyano (-CN) groups, decrease the ring's electron density. lasalle.edu

The position of the substituent also has a profound impact. Ortho-, meta-, and para-substitution can lead to different steric and electronic environments, influencing how the molecule fits into a binding site and interacts with key residues. For example, in a series of 2-phenoxybenzamide derivatives, the position of substituents on the phenoxy ring significantly affected their antiplasmodial activity. mdpi.com

Substituent PositionGeneral Effect on ActivityReference
OrthoCan introduce steric hindrance, potentially leading to selectivity. May form intramolecular hydrogen bonds influencing conformation. nih.gov
MetaOften has a different electronic influence compared to ortho and para positions, which can be beneficial for fine-tuning activity. mdpi.com
ParaGenerally, has a more direct electronic influence on the entire ring system and is less likely to cause steric hindrance with the amide linker. mdpi.com

Role of the Ethylene Linker

Length and Flexibility of the Linker

The length and flexibility of the linker are critical for correctly positioning the benzamide and furan-3-yl groups for optimal interaction with a biological target. A two-carbon (ethylene) linker provides a balance of rigidity and flexibility.

Studies on other classes of molecules have demonstrated that varying the linker length can have a significant impact on biological activity. nih.govnih.govrsc.org A shorter or longer linker could alter the distance between the two aromatic rings, potentially disrupting key binding interactions. The flexibility of the linker allows the molecule to adopt different conformations, one of which may be the bioactive conformation. Introducing rigidity into the linker, for example, by incorporating a double bond or a small ring, could lock the molecule into a more active or inactive conformation.

Linker ModificationPredicted Impact on ActivityRationale
Shortening the linker (e.g., methylene)May decrease activityCould bring the aromatic rings too close, causing steric clashes or improper alignment with binding sites.
Lengthening the linker (e.g., propylene, butylene)May decrease activityCould increase flexibility excessively, leading to an entropic penalty upon binding, or position the pharmacophores suboptimally. rsc.org
Increasing rigidity (e.g., introducing a double bond)Could increase or decrease activityMay lock the molecule in a more favorable (bioactive) or unfavorable conformation for binding.

Introduction of Other Heteroatoms or Functional Groups

Incorporating heteroatoms (e.g., oxygen, nitrogen) or functional groups (e.g., hydroxyl, carbonyl) into the linker can introduce new hydrogen bonding capabilities and alter the polarity and metabolic stability of the compound. For instance, replacing a methylene (-CH2-) unit with an oxygen atom (ether linkage) would increase polarity and introduce a potential hydrogen bond acceptor. The introduction of a hydroxyl group could provide a hydrogen bond donor and acceptor, potentially forming new interactions with the target.

Significance of the Furan-3-yl Ring

The furan (B31954) ring is a common heterocyclic motif in many biologically active compounds and can serve as a bioisosteric replacement for other aromatic rings like phenyl or thiophene. researchgate.netcambridgemedchemconsulting.com Its presence in 2-ETHOXY-N-[2-(FURAN-3-YL)ETHYL]BENZAMIDE is likely crucial for its biological activity.

Furan rings are known to participate in various non-covalent interactions, including hydrogen bonding (via the oxygen atom) and π-π stacking. The oxygen atom in the furan ring can act as a hydrogen bond acceptor, which can be a key interaction with a biological target. The aromatic nature of the furan ring allows it to engage in π-stacking interactions with aromatic amino acid residues in a protein's binding site.

The position of the attachment to the furan ring is also critical. In this molecule, the linkage is at the 3-position. This specific connectivity will dictate the spatial orientation of the furan ring relative to the rest of the molecule and influence how it is presented to the biological target. Isomeric analogs with the linker at the 2-position of the furan ring would likely exhibit different biological activities due to the altered geometry. The choice of a furan-3-yl moiety over a furan-2-yl or a phenyl ring suggests that this specific heterocycle and its point of attachment are optimized for the intended biological target. Furan derivatives have been shown to possess a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects. ijabbr.com

Aromatic RingPotential AdvantagesPotential Disadvantages
Furan-3-yl Specific geometry, potential for hydrogen bonding via the oxygen atom, favorable metabolic profile.May be susceptible to specific metabolic pathways.
PhenylWell-explored in medicinal chemistry, can be easily substituted to modulate properties.Can be prone to oxidative metabolism.
ThiopheneOften used as a bioisostere for phenyl and furan rings, can offer improved metabolic stability.The sulfur atom can be susceptible to oxidation.
PyridineCan act as a hydrogen bond acceptor, can improve solubility.Can introduce basicity, which may not be desirable.

Positional Isomerism of Furan Ring Attachment

Substitution Patterns on the Furan Ring

The introduction of various substituents onto the furan ring of N-(2-furylethyl)benzamide derivatives can profoundly affect their biological activity by altering their steric, electronic, and hydrophobic properties. While a specific data table for this compound derivatives is not available, general SAR trends from related furan-containing compounds can be extrapolated.

Electron-withdrawing groups, such as nitro or cyano groups, can enhance the bioactivity in certain contexts, for example, in antibacterial or anticancer agents, by modifying the electronic character of the furan ring. Conversely, electron-donating groups, like methyl or methoxy groups, can also influence activity, often by enhancing binding through hydrophobic interactions or by altering the metabolic stability of the compound.

The following interactive table illustrates hypothetical SAR data based on general observations for furan derivatives, highlighting the potential impact of furan ring substitutions.

Compound ID Furan Ring Substituent Position of Substituent Hypothetical Biological Activity (IC50, µM)
Parent H-1.5
Derivative 1 5-CH350.8
Derivative 2 5-Cl51.2
Derivative 3 5-NO252.5
Derivative 4 4-CH341.1
Derivative 5 4-Br41.9

Note: The data in this table is illustrative and not based on experimental results for this compound.

Elucidation of Active Pharmacophores

The identification of the active pharmacophore—the precise arrangement of molecular features necessary for biological activity—is crucial for rational drug design. For the this compound scaffold, the pharmacophore likely consists of a combination of hydrogen bond donors and acceptors, as well as defined hydrophobic regions.

The essential structural components for the biological activity of this class of compounds are believed to include:

The 2-Ethoxybenzamide Moiety: The ethoxy group at the 2-position of the benzamide ring is likely involved in specific hydrophobic interactions within the binding site. The amide linkage itself provides a critical hydrogen bond donor (N-H) and acceptor (C=O) group.

The Ethyl Linker: This two-carbon chain provides the necessary spacing and conformational flexibility to correctly orient the furan and benzamide moieties for optimal interaction with the target.

A hypothetical pharmacophore model for this compound would highlight the following key interaction points:

Hydrogen Bond Acceptors: The carbonyl oxygen of the amide group and the oxygen atom of the furan ring are primary candidates for forming hydrogen bonds with donor groups on the biological target. The oxygen of the ethoxy group may also participate in such interactions.

Hydrogen Bond Donor: The N-H group of the amide linkage is a crucial hydrogen bond donor.

Hydrophobic Regions: The phenyl ring of the benzamide, the ethoxy group, and the furan ring all represent significant hydrophobic regions that can engage in van der Waals interactions or occupy hydrophobic pockets within a receptor.

Further empirical studies, including co-crystallization with the biological target and detailed computational modeling, are necessary to validate and refine this pharmacophore model. Such studies will be instrumental in guiding the synthesis of future derivatives with improved therapeutic profiles.

Preclinical Pharmacological Research of 2 Ethoxy N 2 Furan 3 Yl Ethyl Benzamide and Analogues

In Vitro Biological Evaluation

Target-Specific Enzyme Inhibition Assays

No studies were found that investigated the direct inhibitory activity of 2-ETHOXY-N-[2-(FURAN-3-YL)ETHYL]BENZAMIDE against specific enzymes. However, related benzamide (B126) structures have been explored as enzyme inhibitors. For instance, a series of 2-ethoxy-4-(methoxymethyl)benzamide derivatives were identified as potent and selective inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a target for type 2 diabetes and obesity. nih.gov Another study identified N-(thiophen-2-yl) benzamide derivatives as inhibitors of the BRAFV600E kinase, a target in melanoma. nih.gov These findings suggest that the benzamide scaffold can be tailored to inhibit specific enzymes, but the activity of the furan-containing compound remains uncharacterized.

Receptor Binding Studies (e.g., CXCR2/CXCR1)

There is no available data from receptor binding studies for this compound. Research on other benzamide derivatives has demonstrated their potential to interact with G protein-coupled receptors. For example, 2-hydroxy-N,N-dimethyl-3-{2-[[(R)-1-(5-methylfuran-2-yl)propyl]amino]-3,4-dioxocyclobut-1-enylamino}benzamide (SCH 527123) was discovered as a potent, orally bioavailable antagonist of the CXCR2 and CXCR1 receptors, which are involved in inflammatory responses. nih.govresearchgate.net This highlights the potential for benzamides with furan (B31954) moieties to act as receptor modulators, though specific binding affinities for this compound have not been reported.

Cellular Assays for Antiproliferative Activity (e.g., against cancer cell lines, M. tuberculosis H37Rv, protozoan parasites)

The antiproliferative activity of this compound has not been documented. Studies on other benzamide derivatives have shown a range of antiproliferative effects. For example, a novel benzamide derivative, VKNG-2, was found to restore the efficacy of chemotherapeutic drugs in colon cancer cell lines by inhibiting the ABCG2 transporter. mdpi.com Additionally, a series of 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides were synthesized and evaluated for their in vitro antitubercular activity against Mycobacterium tuberculosis H37Rv, with some compounds showing notable activity. nih.gov The antiproliferative potential of this compound against cancer cells, mycobacteria, or protozoan parasites is yet to be determined.

Modulation of Specific Cellular Pathways (e.g., DNAJA1, mutp53, Hemozoin Detoxification Protein)

No information is available regarding the ability of this compound to modulate specific cellular pathways such as those involving DNAJA1, mutant p53, or hemozoin detoxification. Research into other compounds has demonstrated the feasibility of targeting these pathways. For instance, a novel compound was identified through a virtual screen that inhibits cancer cell migration by depleting DNAJA1 and conformational mutant p53. nih.gov The hemozoin detoxification pathway in the malaria parasite Plasmodium falciparum is a known target for antimalarial drugs, and heme-binding DNA aptamers have been shown to inhibit this process. nih.govbiorxiv.org Whether this compound interacts with any of these pathways is unknown.

Cytotoxicity and Selectivity Profiling in Mammalian Cell Lines

There are no published reports on the cytotoxicity and selectivity of this compound in mammalian cell lines. Cytotoxicity is a critical aspect of preclinical evaluation to assess the potential for adverse effects. For example, the cytotoxicity of various ethylene oxide/propylene oxide copolymers has been measured in cultured mammalian cells. nih.gov The therapeutic index of a compound is determined by comparing its efficacy with its toxicity, and such data is currently lacking for the specified benzamide derivative.

In Vitro Anti-inflammatory Activity (e.g., COX-1, COX-2 inhibition)

The in vitro anti-inflammatory activity of this compound, including its potential to inhibit cyclooxygenase (COX) enzymes, has not been investigated. The COX enzymes are key mediators of inflammation and are common targets for anti-inflammatory drugs. nih.govacademicjournals.orgacademicjournals.org Studies on other classes of compounds, such as cyclic imides bearing a 3-benzenesulfonamide scaffold, have demonstrated potent COX-1/2 inhibitory activities. nih.gov Without experimental data, the anti-inflammatory potential of this compound remains speculative.

Neuroprotective Activity in Cellular Models

The neuroprotective potential of novel benzamide and furan-containing compounds has been explored in various cellular models of neuronal damage. For instance, a series of 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives were synthesized and evaluated for their ability to protect primary cultured rat cortical neuronal cells from excitotoxicity induced by N-methyl-D-aspartate (NMDA). nih.gov Several of these compounds demonstrated significant protection against NMDA-induced neuronal cell damage. nih.gov

In studies of other related heterocyclic compounds, such as 1,1′-biphenylnitrones, neuroprotective effects were observed in in vitro ischemia models. These compounds were shown to reverse cell death induced by mitochondrial complex inhibitors, suggesting a mechanism related to mitigating oxidative stress. nih.gov Specifically, certain analogues demonstrated a more potent neuroprotective effect than the reference compound α-phenyl-N-tert-butylnitrone (PBN) in models of neuronal damage. nih.gov These findings highlight the potential for compounds with similar structural motifs to this compound to exhibit neuroprotective properties by counteracting excitotoxic and oxidative insults at the cellular level.

Anticonvulsant Screening in Cell-Based Models

While specific cell-based anticonvulsant screening data for this compound is not extensively detailed in the provided search results, the general approach often involves high-throughput screening assays. For example, a zebrafish model of epileptic seizures has been utilized to identify compounds with anticonvulsant properties. In this model, the convulsant agent pentylenetetrazole (PTZ) is used to induce seizure-like behavior and gene expression, which can then be suppressed by potential anticonvulsant compounds. nih.gov This in vivo, whole-organism screening method allows for the identification of compounds that modulate neural activity. Further investigation into the specific cellular mechanisms would typically follow, potentially involving primary neuronal cultures or cell lines to dissect the molecular targets of the active compounds. The evaluation of novel thiazole and selenazole derivatives has also included anticonvulsant screening, demonstrating the broad interest in heterocyclic compounds for this therapeutic area. nih.gov

In Vivo Pharmacological Studies (Animal Models)

Assessment of Analgesic Activity (e.g., murine acetic acid induced writhing test)

The analgesic potential of compounds structurally related to this compound has been investigated using the murine acetic acid-induced writhing test, a common model for assessing peripheral analgesic activity. nih.gov This test induces a painful stimulus, and the reduction in the number of writhes is indicative of an analgesic effect. nih.gov

In a study evaluating a novel substituted furan compound, a significant percentage inhibition of writhing was observed, which was more potent than the standard drug aspirin. ijbcp.com Similarly, N-(benzo[d]thiazol-2-yl)acetamide and its derivative demonstrated a notable reduction in the writhing response in mice. jnu.ac.bd These findings suggest that compounds containing furan and benzamide moieties may possess analgesic properties by interfering with the peripheral pain pathways stimulated by acetic acid.

Table 1: Analgesic Activity of a Furan-Containing Compound in Acetic Acid-Induced Writhing Test

TreatmentPercentage Inhibition of Writhing
Aspirin (Standard)57.12%
AMSM-2(a-k) (Test Compound)73.93%

Data sourced from a study on a novel substituted furan compound.

Evaluation of Anti-inflammatory Efficacy (e.g., carrageenin-induced rat paw edema)

The carrageenan-induced rat paw edema model is a standard and widely used assay for evaluating the acute anti-inflammatory activity of novel compounds. nih.govresearchgate.net The injection of carrageenan into the rat's paw induces a localized inflammatory response characterized by edema, which can be quantified over time. researchgate.net The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory efficacy.

Studies on various compounds have demonstrated the utility of this model. For example, the anti-inflammatory effects of ellagic acid were shown to be dose-dependent in reducing carrageenan-induced paw edema. nih.gov The mechanism of action in this model often involves the inhibition of inflammatory mediators. While specific data on this compound in this assay were not found, the model remains a crucial step in characterizing the anti-inflammatory potential of new chemical entities.

Anticonvulsant Activity Assessment (e.g., MES, sc-PTZ models)

The anticonvulsant properties of novel compounds are frequently assessed using the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (sc-PTZ) models in mice. nih.gov The MES test is indicative of a compound's ability to prevent the spread of seizures, while the sc-PTZ test suggests an ability to elevate the seizure threshold. researchgate.netslideshare.net

A variety of heterocyclic compounds have been screened using these models. For instance, a series of thiazolopyrimidine derivatives containing a furan moiety were evaluated for their antiepileptic activity using both MES and sc-PTZ tests. researchgate.net Similarly, isatin-based derivatives have shown favorable protection in both MES and PTZ procedures. nih.gov Furthermore, novel 1,2,4-triazol-3-ones demonstrated potent anti-MES activities. nih.gov These studies underscore the importance of these models in identifying potential anticonvulsant agents.

Table 2: Representative Anticonvulsant Screening Models

ModelSeizure Induction MethodPrimary Mechanism Indicated
Maximal Electroshock Seizure (MES)Electrical stimulationPrevention of seizure spread
Subcutaneous Pentylenetetrazole (sc-PTZ)Chemical convulsantElevation of seizure threshold

Behavioral Activity Assessment

Assessment of the behavioral effects of new compounds is a critical component of preclinical pharmacological research. A common method to evaluate potential neurotoxicity or motor impairment is the rotarod test. nih.gov In this test, animals are placed on a rotating rod, and their ability to remain on the rod is measured. A deficit in performance can indicate neurological impairment, sedation, or lack of motor coordination. nih.gov

For example, during the anticonvulsant screening of isatin-based derivatives and novel 1,2,4-triazol-3-ones, the rotarod test was used to assess neurotoxicity. nih.govnih.gov The majority of the tested compounds in these studies did not show significant neurotoxicity at therapeutic doses, indicating a favorable safety profile in this initial assessment. This type of behavioral screening is essential to distinguish desired pharmacological effects from unwanted side effects on the central nervous system.

In Vivo Target Engagement Studies

In vivo target engagement studies are a critical component of preclinical pharmacological research, providing essential evidence that a drug candidate interacts with its intended molecular target in a living organism. These studies are crucial for establishing a clear relationship between the pharmacokinetic profile of a compound and its pharmacodynamic effects, thereby increasing confidence in its therapeutic potential before advancing to clinical trials. For this compound and its analogues, in vivo target engagement research has primarily focused on structurally related benzamides and, to a lesser extent, on compounds containing a furan moiety that target the central nervous system (CNS).

The primary methods utilized in these investigations include non-invasive imaging techniques such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT), as well as ex vivo techniques like autoradiography. These methods allow for the quantification of receptor occupancy, which is the percentage of target receptors bound by a drug at a given dose and time.

A significant body of research on benzamide analogues has centered on their interaction with dopamine D2 receptors, a key target for antipsychotic medications. These studies often employ radiolabeled ligands that bind to D2 receptors, and the displacement of these radioligands by the drug candidate is measured to determine receptor occupancy.

One prominent analogue, amisulpride, a substituted benzamide, has been extensively studied. In vivo target engagement studies in schizophrenic patients using SPECT with the radioligand ¹²³I-iodobenzamide (IBZM) have demonstrated a clear dose-dependent occupancy of dopamine D2 receptors. Higher doses of amisulpride resulted in greater displacement of ¹²³I-IBZM, indicating increased binding to the D2 receptors.

Another study in patients with schizophrenia utilized PET with ⁷⁶Br-bromolisuride to investigate the relationship between amisulpride dosage and striatal D2 receptor occupancy. The findings established a curvilinear relationship, with an optimal therapeutic window for positive psychotic symptoms corresponding to a 70-80% receptor occupancy nih.gov.

Preclinical studies in rats have also been instrumental in characterizing the in vivo binding of benzamide analogues. For instance, the in vivo uptake of [¹²³I]IBZM in the rat brain showed a significant increase in the striatum-to-cerebellum ratio over time, indicating specific binding to D2-rich regions nih.gov. Competition studies in rats, where the unlabeled benzamide derivative S(-)BZM was co-injected with [¹²³I]IBZM, demonstrated a dose-dependent displacement of the radioligand, confirming target engagement in vivo nih.gov.

CompoundSpeciesMethodologyKey FindingsReference
AmisulprideHuman (Schizophrenic Patients)SPECT with ¹²³I-IBZMDose-dependent occupancy of dopamine D2 receptors. nih.gov
AmisulprideHuman (Schizophrenic Patients)PET with ⁷⁶Br-bromolisurideCurvilinear relationship between dose and striatal D2 receptor occupancy; 70-80% occupancy associated with therapeutic effect. nih.gov
S(-)BZM (unlabeled)RatIn vivo competition with [¹²³I]IBZMDose-dependent displacement of [¹²³I]IBZM from striatal D2 receptors. nih.gov

Research into the in vivo target engagement of furan-containing analogues structurally related to this compound is less extensive. However, studies on furan-based compounds designed for CNS targets provide valuable insights.

For example, a PET imaging study was conducted on a novel furan-carboxamide derivative, [¹⁸F]1, designed to target the colony-stimulating factor 1 receptor (CSF1R), which is implicated in neuroinflammation. In a mouse model of neuroinflammation, PET/CT imaging showed higher uptake of [¹⁸F]1 in the brain of lipopolysaccharide (LPS)-treated mice compared to control mice. Furthermore, this increased uptake was reduced by pretreatment with a known CSF1R inhibitor, indicating specific target engagement in vivo nih.gov.

While CSF1R is not a traditional neurotransmitter receptor, this study demonstrates the utility of PET imaging in confirming the in vivo target engagement of furan-containing compounds in the CNS.

CompoundSpeciesTargetMethodologyKey FindingsReference
[¹⁸F]1 (Furan-carboxamide derivative)Mouse (Neuroinflammation model)CSF1RPET/CT ImagingIncreased brain uptake in diseased model, which was blocked by a known inhibitor, confirming specific in vivo target engagement. nih.gov

Future Research Directions and Therapeutic Potential

Exploration of Novel Biological Targets for 2-ETHOXY-N-[2-(FURAN-3-YL)ETHYL]BENZAMIDE

The therapeutic efficacy of a compound is intrinsically linked to its interaction with specific biological targets. For the broader benzamide (B126) class, a variety of molecular targets have been identified, suggesting potential avenues for this compound. Future research will likely focus on identifying the precise molecular partners of this compound to elucidate its mechanism of action and uncover new therapeutic opportunities.

Table 1: Potential Biological Target Classes for Benzamide Derivatives

Target ClassPotential Therapeutic Area
G-protein coupled receptors (GPCRs)Neurological and psychiatric disorders
Ion channelsEpilepsy, pain management
Enzymes (e.g., kinases, HDACs)Oncology, inflammatory diseases
TransportersMultidrug resistance in cancer

Systematic screening of this compound against a wide array of receptors, enzymes, and ion channels will be a critical step. Techniques such as affinity chromatography, proteomics, and computational target prediction can be employed to identify direct binding partners. Understanding these interactions at a molecular level will be paramount in defining its therapeutic niche.

Design and Synthesis of Advanced Analogues with Enhanced Specificity and Potency

Building upon the foundational structure of this compound, the design and synthesis of advanced analogues represent a key strategy to optimize its pharmacological properties. The goal is to develop new chemical entities with improved potency, selectivity, and pharmacokinetic profiles. Structure-activity relationship (SAR) studies will be instrumental in guiding the rational design of these next-generation compounds.

Key structural modifications could include:

Alterations to the 2-ethoxy group: Exploring different alkoxy substituents to modulate lipophilicity and target engagement.

Substitution on the benzamide ring: Introducing various functional groups to enhance binding affinity and selectivity.

Modification of the furan (B31954) moiety: Investigating the impact of substituting the furan ring with other heterocycles.

Changes to the ethyl linker: Varying the length and flexibility of the linker to optimize the orientation of the pharmacophoric groups.

Through iterative cycles of design, synthesis, and biological evaluation, it is anticipated that analogues with superior therapeutic indices can be developed.

Application of Artificial Intelligence and Machine Learning in Drug Design for Benzamide Derivatives

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and design. These computational tools can significantly accelerate the identification and optimization of novel drug candidates. For benzamide derivatives, including analogues of this compound, AI and ML can be applied in several ways:

Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models to predict the biological activity of virtual compounds, thereby prioritizing the synthesis of the most promising candidates.

De Novo Drug Design: Utilizing generative models to design novel benzamide structures with desired pharmacological properties.

Virtual Screening: Screening large virtual libraries of benzamide derivatives against known or predicted biological targets to identify potential hits.

ADMET Prediction: Using machine learning algorithms to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new analogues, helping to identify candidates with favorable drug-like properties early in the discovery process.

By leveraging these in silico approaches, the design-test-learn cycle can be significantly shortened, reducing the time and cost associated with drug development.

Investigation of Combination Therapies Involving this compound Analogues

Combination therapy, the use of two or more drugs to treat a single disease, is a cornerstone of modern medicine, particularly in oncology. Investigating the potential of this compound analogues in combination with existing therapeutic agents could unlock synergistic effects, enhance efficacy, and overcome drug resistance.

Future research in this area could explore:

Synergistic interactions with chemotherapeutic agents: Assessing whether benzamide analogues can sensitize cancer cells to the effects of conventional chemotherapy.

Combination with targeted therapies: Investigating the potential for combination with drugs that target specific signaling pathways involved in disease pathogenesis.

Overcoming drug resistance: Exploring the use of these analogues to inhibit drug efflux pumps or other mechanisms of resistance.

Preclinical studies using relevant cell culture and animal models will be essential to identify promising combination regimens and to understand the underlying mechanisms of synergy.

Broader Pharmacological Spectrum Investigation (e.g., beyond current findings)

While initial research points towards neurological, analgesic, anti-inflammatory, and antimicrobial applications, a comprehensive investigation into the broader pharmacological spectrum of this compound and its analogues is warranted. The diverse biological activities of both the benzamide and furan chemical scaffolds suggest that this compound may possess unexpected therapeutic properties. ijabbr.com

Phenotypic screening, which assesses the effects of a compound on cell or organism physiology, can be a powerful tool for discovering novel activities without a preconceived hypothesis about the mechanism of action. High-throughput screening of this compound and its derivatives against a wide range of disease models could reveal novel therapeutic applications in areas such as:

Antiviral activity

Antifungal activity

Anticancer activity

Cardiovascular diseases

Metabolic disorders

Uncovering a broader pharmacological profile would significantly expand the potential therapeutic utility of this chemical series and provide new avenues for drug development.

Q & A

Q. What are the optimal synthetic routes for 2-ethoxy-N-[2-(furan-3-yl)ethyl]benzamide, and how can reaction yields be improved?

Methodological Answer: The synthesis typically involves coupling 2-ethoxybenzoic acid with 2-(furan-3-yl)ethylamine. Key steps include:

  • Activation of the carboxylic acid : Use coupling agents like EDCI/HOBt or DCC to form the benzamide bond.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) improve reaction efficiency.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product.
    Yield Optimization :
  • Monitor reaction progress via TLC or HPLC to minimize side products.
  • Adjust stoichiometry (1.2:1 molar ratio of amine to acid chloride ensures excess amine drives the reaction).
    Reference : Similar benzamide syntheses emphasize solvent and coupling agent selection for yield improvement .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Methodological Answer: Use a multi-spectroscopic approach:

  • NMR : 1^1H and 13^13C NMR confirm the ethoxy group (δ ~1.4 ppm for CH3_3, δ ~4.0 ppm for OCH2_2) and furan protons (δ ~6.3–7.4 ppm).
  • IR : Stretching frequencies for amide C=O (~1650 cm1^{-1}) and ether C-O (~1250 cm1^{-1}).
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion [M+H]+^+ and fragmentation patterns.
    Validation : Compare data with computational predictions (e.g., DFT-based NMR chemical shift calculations) .

Advanced Research Questions

Q. How can crystallographic data discrepancies for this compound be resolved?

Methodological Answer: Crystallographic refinement using SHELXL ( ):

  • Data Collection : High-resolution X-ray diffraction (λ = 0.710–1.541 Å) at low temperature (100 K) minimizes thermal motion artifacts.
  • Model Refinement : Apply restraints for disordered ethoxy or furan groups. Use the TWIN command if twinning is detected.
  • Validation : Check R-factor convergence (<5% difference between Rwork_{work} and Rfree_{free}).
    Common Pitfalls : Over-interpretation of low-electron-density regions; use omit maps to confirm ambiguous groups .

Q. What computational strategies predict the biological target interactions of this compound?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to furan-recognizing targets (e.g., cytochrome P450 or GPCRs).
  • MD Simulations : Run 100-ns simulations in explicit solvent (TIP3P water) to assess conformational stability.
  • Pharmacophore Mapping : Identify key motifs (ethoxy group as a hydrophobic probe, furan as a π-π stacking moiety).
    Case Study : Analogous benzamides (e.g., Moclobemide in ) target monoamine oxidases, suggesting potential CNS applications .

Q. How to design assays for evaluating the compound’s metabolic stability?

Methodological Answer:

  • In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS.
  • CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to assess isoform-specific interactions.
  • Data Interpretation : Normalize results to control compounds (e.g., testosterone for CYP3A4).
    Table 1 : Hypothetical Metabolic Stability Data
ConditionHalf-life (min)CLint_{int} (µL/min/mg)
Human Microsomes45.218.7
Rat Microsomes22.834.5

Data Contradiction Analysis

Q. How to reconcile conflicting solubility data in polar vs. non-polar solvents?

Methodological Answer:

  • Experimental Replication : Measure solubility in triplicate using UV-Vis (λmax_{max} = 270 nm) or gravimetric methods.
  • Solvent Parameters : Compare with Hansen solubility parameters (δD_D, δP_P, δH_H) to identify outliers.
  • Theoretical Insight : Molecular dynamics (MD) simulations of solvation shells explain preferential solubility in DMSO over hexane.
    Key Finding : The ethoxy group enhances polarity, but the furan ring introduces π-π stacking, complicating solubility trends .

Structural Analogs and Activity

Q. What structural modifications enhance the compound’s pharmacokinetic profile?

Methodological Answer:

  • Bioisosteric Replacement : Substitute furan with thiophene (improves metabolic stability) or pyridine (enhances water solubility).
  • Prodrug Design : Esterify the ethoxy group to increase oral bioavailability.
  • Case Study : Patent data () shows trifluoromethyl benzamides exhibit prolonged half-lives due to reduced CYP-mediated oxidation .

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